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Selectivity and Biochemical Data at a Glance
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CAS No.: 199986-75-9

Cat. No.: S524588

The table below summarizes the core biochemical and cellular data for CVT-313 and roscovitine,

highlighting their different selectivity patterns [1] [2] [3].

. Primary Targets . Reported Cellular ICso
Inhibitor Selectivity Notes ) ]
(ICs0) (Proliferation)
CVT-313 CDK2 (0.5 uM) [1]  ~8-fold selective for CDK2 over  ~1.2 uM (A549 lung carcinoma
[2] CDK1; >400-fold selective over  cells) [1].
CDKA4; equipotent against
CDKS5 [1].
Roscovitine CDK1, CDK2, Broad-spectrum CDK inhibitor; Varies by cell line (e.g., active
CDK5, CDK7, also inhibits DYRK1A, ERK1, against cervical carcinoma and
CDKO9 (all <1 pM) and ERK2 in the 1-40 uM neuroblastoma cells) [5] [3].
[3][4] range [4].

Mechanisms of Action and Selectivity Basis

Both inhibitors compete with ATP for binding in the catalytic cleft of CDKs, but their specific binding modes

and molecular interactions differ, leading to their distinct selectivity profiles [4].

e CVT-313 - A Selective CDK2 Inhibitor: The crystal structure of CDK2 bound to CVT-313 shows

that the molecule binds in the ATP-binding pocket, making direct interactions with residues Leu83,
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Asp86, and Asp145 [1]. This binding mode is stabilized by a water-mediated interaction with Asn132
[1]. The specific interactions within this pocket are responsible for its selectivity, particularly over

CDK1 and CDKA4.

e Roscovitine - A Broad-Spectrum Inhibitor: Roscovitine is a classic example of a multi-CDK
inhibitor. Its structure allows it to effectively bind to the ATP pockets of several CDKs, including
CDK1, CDK2, CDK5, CDK?7, and CDK9 [3] [4]. This broad activity underpins its diverse cellular
effects, from inducing cell cycle arrest and apoptosis in cancer cells to downregulating key proteins

like MYCN in neuroblastoma and modulating inflammation in non-neuronal cells [3] [4].

The following diagram illustrates the cellular signaling pathways affected by CDK2 inhibition and the points

where CVT-313 and roscovitine act.
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Cellular Consequences of CDK2 Inhibition
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Key Experimental Contexts

Understanding the experimental setups from which this data is derived is crucial for interpretation.

e CVT-313 Experimental Highlights:

o Thermal Shift Assay: Incubation of 5 uM CDK2 with CVT-313 (10-100 uM) resulted in a 7°C
increase in the protein's melting temperature, confirming direct binding and stabilization [1].
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o Crystallography: The binding mode was determined by solving the crystal structure of the
CDK2-CVT-313 complex to a high resolution of 1.74 A [1].

o Cell Proliferation Assay: Inhibition of cell growth was measured using a CTG-based assay in
A549 human lung carcinoma cells, showing dose-dependent inhibition [1].

¢ Roscovitine Experimental Highlights:

o Kinase Selectivity Profiling: Its broad specificity was established through affinity
chromatography on immobilized roscovitine and activity assays against a large panel of purified
kinases [3] [4].

o Cell-Based Assays (e.g., Cervical Carcinoma): Effects were often measured using MTT or
ATP Lite assays for viability, combined with flow cytometry for cell cycle analysis (Sub-G1
peak for apoptosis) and morphological observation with acridine orange staining [5].

Research Implications and Selection Guide

e Choose CVT-313 if: Your research requires specific inhibition of CDK2 with minimal off-target
effects on other CDKs. It is particularly useful for probing the specific functions of CDK2 in S phase
progression or for combination studies with other targeted agents [1] [6].

e Choose Roscovitine if: Your goal is to achieve broad CDK inhibition to induce robust cell cycle
arrest, apoptosis, or to target transcriptional CDKs (CDK7, CDK?9). It is a powerful tool for studying
pan-CDK functions and in disease models like neuroblastoma with amplified MYCN [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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